molecular formula C8H15NO B12299033 rac-(R)-(1-allylpyrrolidin-2-yl)methanol

rac-(R)-(1-allylpyrrolidin-2-yl)methanol

Katalognummer: B12299033
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: KNHVARJOHSBMHG-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-®-(1-allylpyrrolidin-2-yl)methanol: is a chiral secondary alcohol with a pyrrolidine ring and an allyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-®-(1-allylpyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine with allyl bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Industrial Production Methods: Industrial production of rac-®-(1-allylpyrrolidin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: rac-®-(1-allylpyrrolidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the allyl group to a propyl group.

    Substitution: The hydroxyl group in rac-®-(1-allylpyrrolidin-2-yl)methanol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Derivatives with reduced allyl groups.

    Substitution: Compounds with substituted hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

rac-®-(1-allylpyrrolidin-2-yl)methanol has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of rac-®-(1-allylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

rac-®-(1-allylpyrrolidin-2-yl)methanol can be compared with other similar compounds, such as:

    rac-(S)-(1-allylpyrrolidin-2-yl)methanol: The enantiomer of the compound, which may have different biological activities and properties.

    1-allylpyrrolidine: A related compound without the hydroxyl group, which may have different reactivity and applications.

    2-allylpyrrolidine: A structural isomer with the allyl group in a different position, leading to different chemical and biological properties.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

[(2R)-1-prop-2-enylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(9)7-10/h2,8,10H,1,3-7H2/t8-/m1/s1

InChI-Schlüssel

KNHVARJOHSBMHG-MRVPVSSYSA-N

Isomerische SMILES

C=CCN1CCC[C@@H]1CO

Kanonische SMILES

C=CCN1CCCC1CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.